![molecular formula C8H2F6O B2553290 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde CAS No. 134099-39-1](/img/structure/B2553290.png)
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde
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Description
“2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 134099-39-1 . It has a molecular weight of 228.09 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for “2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde” is1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
- Application : Researchers use TFBA to investigate the enantioselective formation of alcohols. Its trifluoromethyl group and fluorine atoms contribute to the chiral environment, making it an interesting substrate for studying asymmetric reactions .
- Application : TFBA participates in Wittig reactions, where it acts as an aldehyde component. The trifluoromethyl group enhances the reactivity and selectivity of the reaction, leading to the formation of valuable olefins .
- Application : TFBA serves as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can impart desirable properties to drug candidates, such as improved bioavailability and metabolic stability .
- Application : Researchers utilize TFBA as a building block to introduce fluorine atoms into complex molecules. The trifluoromethyl group can enhance lipophilicity, alter electronic properties, and influence molecular interactions .
- Application : TFBA can be used to functionalize surfaces or modify polymers. Its trifluoromethyl moiety can enhance hydrophobicity, alter surface energy, and improve adhesion properties .
- Application : TFBA, with its trifluoromethyl group, serves as a fluorine NMR probe. Researchers use it to study molecular interactions, conformational changes, and binding events in solution .
Asymmetric Synthesis of Alcohols
Wittig Reaction
Pharmaceutical Intermediates
Fluorinated Building Block
Materials Science and Surface Modification
Fluorine NMR Probes
These applications highlight the versatility and significance of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde in scientific research. Its unique fluorinated structure opens up exciting possibilities for innovative studies across various disciplines. If you need further details or additional applications, feel free to ask
properties
IUPAC Name |
2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNBSLIMPIAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde |
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